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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of two recently

synthesized lead phosphite halides: Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂. The information

presented herein is based on crystallographic data obtained from the Cambridge

Crystallographic Data Centre (CCDC) and experimental protocols detailed in peer-reviewed

scientific literature. This document aims to serve as a core resource for researchers and

professionals engaged in materials science, inorganic chemistry, and drug development by

providing detailed structural information and synthesis methodologies.

Introduction
The synthesis and characterization of new inorganic compounds are of paramount importance

in the discovery of novel materials with unique physicochemical properties. Lead phosphite
halides represent an emerging class of materials that combine the structural diversity of lead-

based compounds with the chemical versatility of phosphites and halides. Understanding the

precise three-dimensional arrangement of atoms within these crystals is fundamental to

elucidating their structure-property relationships and exploring their potential applications in

areas such as nonlinear optics, catalysis, and as precursors for novel pharmaceutical

compounds.

This guide focuses on two specific compounds: Dichlorobis(lead) phosphite monohydrate

(Pb₂Cl₂(HPO₃)(H₂O)) and Dibromotris(lead) bis(phosphite) (Pb₃Br₂(HPO₃)₂). Both compounds
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have been synthesized via facile hydrothermal methods and their crystal structures determined

by single-crystal X-ray diffraction.[1]

Experimental Protocols
The synthesis of Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂ is achieved through hydrothermal

reactions. This method involves the crystallization of substances from high-temperature

aqueous solutions at high vapor pressures.

Synthesis of Pb₂Cl₂(HPO₃)(H₂O)
A mixture of Pb(NO₃)₂ (0.5 mmol, 0.166 g), H₃PO₃ (1.0 mmol, 0.082 g), and KCl (1.0 mmol,

0.075 g) is combined with 6 mL of deionized water in a 23 mL Teflon-lined stainless-steel

autoclave. The mixture is stirred to ensure homogeneity. The autoclave is then sealed and

heated to 180 °C for 72 hours. Subsequently, the autoclave is cooled to room temperature at a

rate of 5 °C/h. The resulting colorless, block-shaped crystals are recovered by filtration, washed

with deionized water, and dried in air.

Synthesis of Pb₃Br₂(HPO₃)₂
For the synthesis of Pb₃Br₂(HPO₃)₂, a mixture of Pb(NO₃)₂ (0.5 mmol, 0.166 g), H₃PO₃ (1.0

mmol, 0.082 g), and KBr (1.0 mmol, 0.119 g) is prepared with 6 mL of deionized water in a 23

mL Teflon-lined stainless-steel autoclave. The vessel is sealed and heated to 180 °C for 72

hours, followed by cooling to room temperature at a rate of 5 °C/h. The product, consisting of

colorless, block-shaped crystals, is collected by filtration, washed with deionized water, and air-

dried.

Single-Crystal X-ray Diffraction
The determination of the crystal structures of both compounds was performed using a Bruker

D8 VENTURE diffractometer equipped with a Photon 100 CMOS detector and a graphite-

monochromated Mo Kα radiation source (λ = 0.71073 Å) at room temperature. The diffraction

data was processed using the APEX3 software package. The structures were solved by direct

methods and refined by full-matrix least-squares on F² using the SHELXTL software package.

Crystallographic Data
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The crystallographic data for Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂ are summarized in the

tables below. This data provides the fundamental parameters that define the crystal lattice and

the arrangement of atoms within it.

Crystal Data and Structure Refinement
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Parameter
Pb₂Cl₂(HPO₃)(H₂O) (CCDC
2219550)

Pb₃Br₂(HPO₃)₂ (CCDC
2219552)

Formula H₃Cl₂O₄PPb₂ H₂Br₂O₆P₂Pb₃

Formula Weight 582.26 918.99

Crystal System Orthorhombic Orthorhombic

Space Group Pnma Pnma

a (Å) 14.135(3) 10.375(2)

b (Å) 6.9450(14) 7.2360(14)

c (Å) 7.3780(15) 13.988(3)

α (°) 90 90

β (°) 90 90

γ (°) 90 90

Volume (Å³) 723.4(3) 1049.5(4)

Z 4 4

Calculated Density (g/cm³) 5.343 5.811

Absorption Coefficient (mm⁻¹) 47.913 54.437

F(000) 976 1528

Crystal Size (mm³) 0.12 × 0.10 × 0.08 0.15 × 0.12 × 0.10

Radiation Mo Kα (λ = 0.71073) Mo Kα (λ = 0.71073)

2θ range for data collection (°) 5.34 to 56.6 5.56 to 56.64

Index ranges
-18 ≤ h ≤ 18, -9 ≤ k ≤ 9, -9 ≤ l ≤

9

-13 ≤ h ≤ 13, -9 ≤ k ≤ 9, -18 ≤ l

≤ 18

Reflections collected 7531 11110

Independent reflections 947 [R(int) = 0.0441] 1391 [R(int) = 0.0494]

Data/restraints/parameters 947/0/56 1391/0/59
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Goodness-of-fit on F² 1.103 1.127

Final R indexes [I > 2σ(I)] R₁ = 0.0188, wR₂ = 0.0401 R₁ = 0.0211, wR₂ = 0.0435

Final R indexes [all data] R₁ = 0.0205, wR₂ = 0.0406 R₁ = 0.0245, wR₂ = 0.0445

Largest diff. peak/hole (e Å⁻³) 1.53/-1.03 2.11/-1.52

Crystal Structure Description and Visualization
The crystal structures of both lead phosphite halides are three-dimensional frameworks. The

fundamental building blocks and their connectivity are described below and illustrated in the

accompanying diagrams.

Structure of Pb₂Cl₂(HPO₃)(H₂O)
The crystal structure of Pb₂Cl₂(HPO₃)(H₂O) is composed of HPO₃ units, PbCl₄O₃ pentagonal

bipyramids, and PbO₃ pyramids.[1] The interconnection of these polyhedra creates a robust 3D

network.
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Lead Coordination Environments
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Coordination and connectivity in Pb₂Cl₂(HPO₃)(H₂O).

Structure of Pb₃Br₂(HPO₃)₂
The crystal structure of Pb₃Br₂(HPO₃)₂ is also a 3D framework constructed from HPO₃ units

and various lead-centered polyhedra.[1] Specifically, the lead atoms exhibit three different

coordination environments: PbO₂Br₄ octahedra, PbO₅ square pyramids, and PbO₃Br₂ square

pyramids.
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Lead Coordination Environments Phosphite Units Framework Assembly
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Lead coordination environments in Pb₃Br₂(HPO₃)₂.

Logical Workflow for Structure Determination
The process of determining the crystal structure of a new material follows a well-defined

workflow, from synthesis to data analysis and final structure validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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